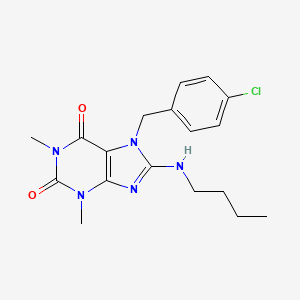

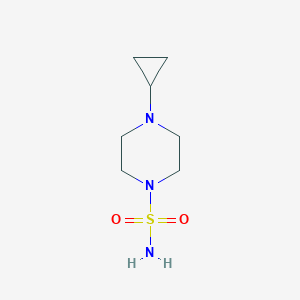

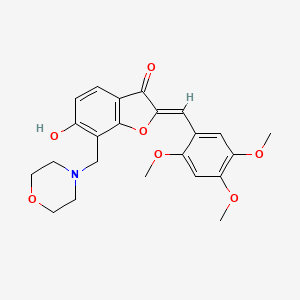

![molecular formula C15H18FN3O4 B3008512 Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1338689-92-1](/img/structure/B3008512.png)

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as intermediates in organic synthesis and as materials for organic light-emitting diodes (OLEDs). The tert-butyl group is a common protecting group in organic chemistry, and the presence of a 1,2,4-oxadiazole ring suggests potential for interesting electronic properties.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds typically involves multiple steps, including protection/deprotection strategies and coupling reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics . Similarly, tert-butyl carbamates with a thiazolidine moiety have been synthesized from L-cystine through steps including acetonization and Boc protection . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of carbamate derivatives can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized and its crystal structure determined, revealing a non-planar conformation and intermolecular interactions that stabilize the crystal packing . These techniques would likely be useful in analyzing the molecular structure of "Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate".

Chemical Reactions Analysis

Carbamate compounds can participate in various chemical reactions. The tert-butyl group is often used as a protecting group for amines, which can be deprotected under acidic conditions. The oxadiazole ring is known for its electron-accepting properties, which could influence the reactivity of the compound. For example, tert-butyl carbamates have been used as intermediates in the synthesis of biologically active compounds, such as osimertinib, through acylation, nucleophilic substitution, and reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives, such as solubility, melting point, and stability, are influenced by their functional groups. The presence of tert-butyl and methoxy groups can affect the compound's lipophilicity and electronic properties. For example, derivatives of 9-phenyl-9H-carbazole with methoxy and tert-butyl substituents have shown aggregation-enhanced emission and thermally activated delayed fluorescence, with solid-state photoluminescence quantum yields significantly higher than in solution . These properties are relevant for materials science applications, such as in the development of OLEDs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in biologically active compounds, including omisertinib (AZD9291), with a focus on rapid synthetic methods and yield optimization (Zhao et al., 2017).

- Synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was studied, emphasizing the compound's structural characterization and crystallization properties (Sanjeevarayappa et al., 2015).

Applications in Organic Light-Emitting Diodes (OLEDs)

- Research on 2,5-Diphenyl-1,3,4-oxadiazole derivatives, including tert-butyl analogs, highlighted their use in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF) for OLED applications (Cooper et al., 2022).

Enzymatic Metabolism Studies

- The enzymatic metabolism of related compounds, such as 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, was investigated using rat liver microsomes, focusing on metabolic reactions like hydroxylation and carbonyl reduction (Yoo et al., 2008).

Lithiation and Substitution Reactions

- The directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate was explored, providing insights into the production of substituted products through dilithium reagents (Smith et al., 2013).

Structural Analysis and Hydrogen Bonding

- Structural analysis of carbamate derivatives, including tert-butyl analogs, focused on the nature of interactions and hydrogen bonding, contributing to three-dimensional architectures (Das et al., 2016).

Preparation and Reaction Studies

- Preparation and Diels‐Alder reaction of tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate was examined, highlighting key methodologies in organic synthesis (Padwa et al., 2003).

Antimicrobial and Anthelmintic Activity

- The synthesized compound exhibited poor antibacterial and moderate anthelmintic activity, demonstrating potential biological applications (Sanjeevarayappa et al., 2015).

Pharmacological Properties

- The pharmacological properties of related compounds, such as AC-3933, were investigated, highlighting their potential in treating cognitive disorders associated with the cholinergic system (Hashimoto et al., 2014).

Eigenschaften

IUPAC Name |

tert-butyl N-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O4/c1-15(2,3)22-14(20)17-8-12-18-13(19-23-12)9-5-6-11(21-4)10(16)7-9/h5-7H,8H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIRICGFBOQKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

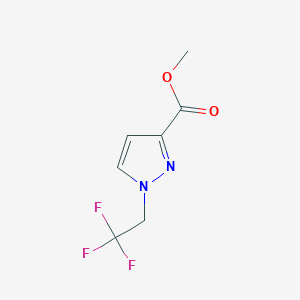

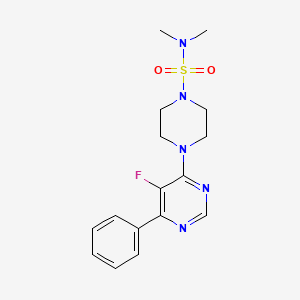

![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)

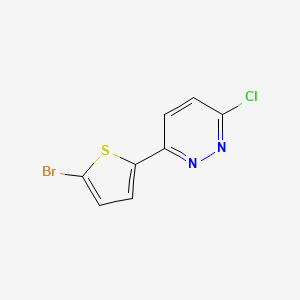

![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)

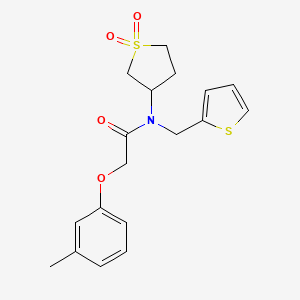

![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)

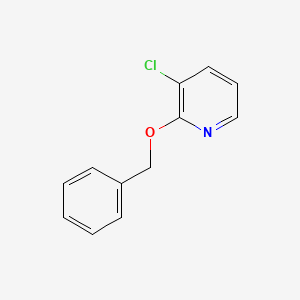

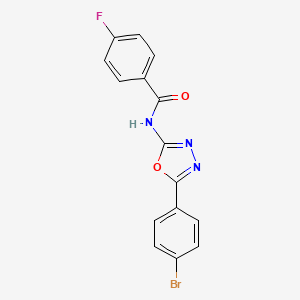

![N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3008444.png)

![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B3008447.png)